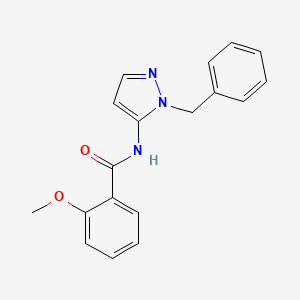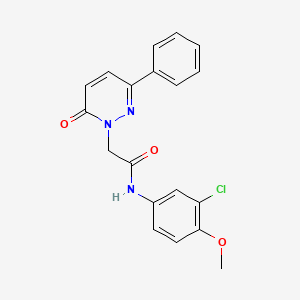
3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine
Übersicht
Beschreibung
3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a benzylpiperazine and a chlorophenyl group
Wissenschaftliche Forschungsanwendungen
3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of receptor binding and enzyme inhibition.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of Benzylpiperazine: The benzylpiperazine moiety can be attached through a nucleophilic substitution reaction, often using a suitable leaving group on the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitutions, while electrophilic substitutions may require reagents like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Wirkmechanismus
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine involves its interaction with molecular targets such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin receptors, while the chlorophenyl group may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)pyridazine
- 3-(4-Benzylpiperazin-1-yl)-4-(4-chlorophenyl)pyridazine
Uniqueness
3-(4-Benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine is unique due to the specific positioning of the benzylpiperazine and chlorophenyl groups on the pyridazine ring. This unique structure can result in different biological activities and binding affinities compared to similar compounds.
Eigenschaften
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4/c22-19-8-6-18(7-9-19)20-10-11-21(24-23-20)26-14-12-25(13-15-26)16-17-4-2-1-3-5-17/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAHBHWQIBFFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B4502379.png)
![N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B4502387.png)
![N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502392.png)
![N-[3-(methoxymethyl)phenyl]-N'-phenylurea](/img/structure/B4502397.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B4502400.png)
![(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(2-phenylmorpholino)methanone](/img/structure/B4502414.png)
![6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4502431.png)
![4-[({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B4502436.png)


amine dihydrochloride](/img/structure/B4502452.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B4502454.png)
![1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol](/img/structure/B4502465.png)

